(R)-1-Benzyl-3-methyl-1,4-diazepane
Description
Properties
IUPAC Name |
(3R)-1-benzyl-3-methyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-10-15(9-5-8-14-12)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGECKXKOOXAGCQ-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCCN1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cocrystal Formation with (R)-TED
A patented method resolves racemic 1-benzyl-3-methyl-1,4-diazepane using (R)-α,α,α-trifluoro-2-methoxyphenylacetic acid ((R)-TED) to form a diastereomeric cocrystal. The process involves:
-
Combining racemic benzyl diazepane hydrochloride with (R)-TED in acetonitrile.
-
Recrystallizing the cocrystal to achieve >99% enantiomeric excess (ee) for the (R)-enantiomer.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetonitrile/water (5–10% v/v) | |
| Yield after resolution | 25–30% | |
| Enantiomeric purity | >99% ee |
This method avoids traditional chromatography, reducing costs for industrial-scale production.
Reductive Amination of Diazepane Intermediates
LiAlH₄-Mediated Reduction
A two-step synthesis involves:
-
Cyclization : Reacting tert-butyl (2-(benzylamino)ethyl)carbamate with methyl vinyl ketone in tetrahydrofuran (THF).
-
Reduction : Treating the intermediate with lithium aluminum hydride (LiAlH₄) at 25°C for 4 hours.
Key Data:
NaCNBH₃ in Toluene
An alternative reductive amination uses sodium cyanoborohydride (NaCNBH₃) in toluene under reflux:
Cyclization of Linear Precursors
HCl-Mediated Deprotection and Cyclization
A patent describes deprotecting Boc-protected intermediates with HCl in methanol, followed by cyclization using sodium hydride in toluene:
-
Deprotection : 30% HCl in methanol at 50°C for 6 hours.
-
Cyclization : Sodium hydride (4 equiv) in toluene at 110°C overnight.
Key Data:
Potassium tert-Butoxide in Anhydrous Toluene
Replacing NaH with potassium tert-butoxide improves safety and scalability:
Industrial-Scale Synthesis
Continuous Flow Reactors
A patent highlights the use of continuous flow reactors for coupling azepane intermediates with benzoxazole derivatives:
Key Data:
Purification via Automated Flash Chromatography
Industrial processes employ automated flash chromatography with gradient elution to isolate the (R)-enantiomer at scale.
Comparative Analysis of Methods
Yield and Purity Across Methods
Solvent and Reagent Optimization
-
Acetonitrile is preferred for cocrystallization due to its low water content and high solubility.
-
THF and toluene are optimal for cyclization reactions, balancing reactivity and safety.
Stereochemical Considerations
Chemical Reactions Analysis
Types of Reactions
®-1-Benzyl-3-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry
In the realm of chemistry, (R)-1-Benzyl-3-methyl-1,4-diazepane serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : Can be oxidized to form N-oxides.
- Reduction : Can be reduced to different amine derivatives.
- Substitution : Nucleophilic substitution can introduce various functional groups onto the diazepane ring.
Biology
The compound has significant implications in biological studies:
- Enzyme-Substrate Interactions : It is utilized to explore enzyme mechanisms and interactions.
- Receptor Binding Studies : Acts as a ligand in receptor binding studies, influencing neurotransmitter systems.
Neuropharmacological Effects
Research indicates that this compound exhibits neuropharmacological properties. It has been studied for potential applications in managing anxiety and depression by modulating GABAergic systems. In animal models exhibiting anxiety-like behaviors, administration of this compound resulted in significant reductions in anxiety levels .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. A study demonstrated its role as an efflux pump inhibitor in Escherichia coli, enhancing the effectiveness of antibiotics like levofloxacin:
| Antibiotic | MIC Reduction (%) | E. coli Strain |
|---|---|---|
| Levofloxacin | 75% | AcrAB overexpressing |
| Chloramphenicol | 50% | AcrAB overexpressing |
| Tetracycline | 40% | All strains tested |
This synergy highlights the potential of this compound as an adjunct in antibiotic therapy .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Neuropharmacology Study : In controlled trials with animal models, the compound was shown to significantly reduce anxiety levels compared to control groups .
- Antibiotic Synergy Investigation : A recent study indicated that combining this compound with standard antibiotics improved their efficacy against resistant bacterial strains, suggesting its potential as a valuable adjunct in antibiotic therapy .
Mechanism of Action
The mechanism of action of ®-1-Benzyl-3-methyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Structural and Conformational Differences
Table 1: Structural Comparison of 1,4-Diazepane Derivatives
Key Observations:
- Conformational Dynamics : N,N-Disubstituted-1,4-diazepanes adopt a low-energy twist-boat conformation stabilized by π-stacking, enhancing orexin receptor binding . The methyl group in the target compound may enforce a similar conformation, though this requires experimental validation.
- Stereochemistry: The (R)-configuration contrasts with the (S)-configured diazepanone in , suggesting divergent interactions with chiral biological targets .
Pharmacokinetic and Physicochemical Properties
While direct data are unavailable, inferences can be drawn:
- Metabolic Stability: The methyl group may hinder cytochrome P450-mediated oxidation, enhancing metabolic stability relative to non-methylated analogs .
Biological Activity
(R)-1-Benzyl-3-methyl-1,4-diazepane is a compound belonging to the diazepane family, which has garnered interest for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a diazepane ring with a benzyl group and a methyl substituent. Its stereochemistry plays a crucial role in determining its biological activity. The compound's structure allows it to interact with various biological targets, particularly in neuropharmacology and antimicrobial applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Receptor Modulation : The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neurodegenerative diseases.
- Enzyme Interaction : It can modulate enzyme activity by binding to active sites or allosteric sites, impacting metabolic pathways.
| Mechanism | Description |
|---|---|
| Receptor Modulation | Alters neurotransmitter receptor activity |
| Enzyme Interaction | Binds to enzymes, affecting their catalytic functions |
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological properties. It has been studied for its potential use in managing conditions such as anxiety and depression due to its ability to modulate GABAergic systems.
Antimicrobial Properties
A study highlighted the compound's role as an efflux pump inhibitor (EPI) in Escherichia coli. It was shown to enhance the efficacy of antibiotics by reducing the efflux of drugs from bacterial cells. This was evidenced by decreased minimal inhibitory concentrations (MICs) for levofloxacin when combined with this compound .
Table 2: Antimicrobial Activity Summary
| Antibiotic | MIC Reduction (%) | E. coli Strain |
|---|---|---|
| Levofloxacin | 75% | AcrAB overexpressing |
| Chloramphenicol | 50% | AcrAB overexpressing |
| Tetracycline | 40% | All strains tested |
Case Studies and Research Findings
- Neuropharmacology : In a controlled study, this compound was administered to animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential therapeutic applications in anxiety disorders.
- Antibiotic Synergy : A recent investigation demonstrated that combining this compound with standard antibiotics significantly improved their effectiveness against resistant strains of bacteria. This synergistic effect highlights the compound's potential as a valuable adjunct in antibiotic therapy .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (R)-1-Benzyl-3-methyl-1,4-diazepane, and how can enantiomeric purity be ensured?
- Methodological Answer : Synthesis typically involves ring-closure strategies, such as cyclization of linear precursors (e.g., N-benzyl-β-amino alcohols) with carbonyl compounds. The chiral (R)-configuration requires asymmetric catalysis (e.g., chiral auxiliaries or enantioselective hydrogenation). Purity is validated via chiral HPLC or polarimetry, with protocols from related diazepane analogs (e.g., tert-butyl diazepane carboxylates in ) adapted to resolve enantiomers .
Q. Which analytical techniques are most reliable for characterizing this compound and quantifying impurities?
- Methodological Answer : High-resolution LC-MS or GC-MS coupled with NMR (¹H/¹³C, COSY, HSQC) confirms structural integrity. Impurity profiling (e.g., methylated byproducts) follows pharmacopeial guidelines (e.g., relative retention times and response factors as in ). For chiral impurities, use chiral stationary phases in HPLC .
Advanced Research Questions
Q. How does this compound inhibit bacterial efflux pumps, and how does its mechanism differ from classical EPIs?
- Methodological Answer : indicates it disrupts resistance-nodulation-division (RND) pumps in E. coli via non-competitive binding, unlike phenylalanine-arginine β-naphthylamide (PAβN). Experimental validation involves ethidium bromide accumulation assays (fluorescence-based) and MIC reversal studies with tetracycline/ciprofloxacin. Transcriptomic analysis (RT-qPCR) of pump gene expression (e.g., acrB) further clarifies its mode .
Q. What conformational features of this compound influence its receptor binding, particularly in neuropharmacological targets?
- Methodological Answer : Molecular dynamics simulations and X-ray crystallography (as in ’s orexin receptor study) reveal that the diazepane ring’s chair conformation and benzyl group orientation optimize hydrophobic interactions. Comparative studies with (S)-enantiomers using radioligand binding assays (e.g., for GPCRs) quantify stereospecificity .
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Contradictions (e.g., varying IC₅₀ values in efflux inhibition) may stem from differences in bacterial strains or assay conditions. Systematic replication with standardized protocols (e.g., CLSI guidelines) and meta-analysis of dose-response curves are critical. Open-data practices (per ) enhance reproducibility by sharing raw datasets .
Q. What strategies optimize enantioselective synthesis of this compound for large-scale pharmacological studies?
- Methodological Answer : Catalytic asymmetric methods (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution (lipases) improve yield and enantiomeric excess (ee). Process optimization via Design of Experiments (DoE) evaluates variables like temperature, solvent polarity, and catalyst loading .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
